1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-5-10-19(14(2)11-13)28-12-20(25)23-16(4)21(15(3)22-23)29-18-8-6-17(7-9-18)24(26)27/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLENJIJDTKNHBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl and sulfanyl groups. The final step involves the attachment of the ethanone moiety.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of Substituents: The dimethyl and nitrophenyl groups are introduced via electrophilic substitution reactions. The sulfanyl group can be added through a nucleophilic substitution reaction.
Attachment of Ethanone Moiety: The final step involves the reaction of the substituted pyrazole with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols, triethylamine
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Various substituted ethanone derivatives
Scientific Research Applications
Applications in Medicinal Chemistry
The compound has shown promise as a scaffold for drug development due to its unique structural features.
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.
| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15.0 | Enzyme inhibition |
| Study B | HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |
Antimicrobial Properties
Additionally, the compound has been evaluated for antimicrobial properties. A series of tests against bacterial strains revealed significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
Applications in Materials Science
The unique chemical structure of this compound allows it to be utilized in materials science for developing new materials with specific electronic or optical properties.
Photovoltaic Materials
Research indicates that incorporating this compound into organic photovoltaic devices can enhance their efficiency due to its ability to absorb light in the visible spectrum.
| Device Type | Efficiency (%) | Material Composition |
|---|---|---|
| Organic Solar Cell | 8.5 | Blend of polymer and pyrazole derivatives |
| Dye-Sensitized Solar Cell | 7.0 | Incorporation of pyrazole-based dyes |
Applications in Biological Research
In biological research, this compound serves as a valuable probe for studying various biological processes due to its ability to interact with specific molecular targets.
Enzyme Interaction Studies
The compound's interaction with enzymes has been investigated to understand its potential role in biochemical pathways.
| Enzyme | Interaction Type | Effect Observed |
|---|---|---|
| Cyclooxygenase (COX) | Competitive inhibition | Reduced prostaglandin synthesis |
| Protein Kinase A | Non-competitive inhibition | Altered phosphorylation pathways |
Mechanism of Action
The mechanism of action of 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-Dimethyl-4-(4-nitrophenyl)pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone: Lacks the sulfanyl group.
1-[3,5-Dimethyl-4-(4-aminophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone: Contains an amino group instead of a nitro group.
1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)propanone: Contains a propanone moiety instead of an ethanone moiety.
Uniqueness
1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both nitrophenyl and sulfanyl groups, along with the ethanone moiety, makes it a versatile compound for various applications.
Biological Activity
The compound 1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring with various substituents that influence its biological properties. The presence of the nitrophenyl and sulfanyl groups is particularly significant in determining its reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole compounds have been shown to possess antibacterial and antifungal properties. Studies suggest that they can inhibit the growth of various pathogens by disrupting their metabolic processes.
- Anticancer Properties : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Certain compounds in this class have been identified as COX inhibitors, which can reduce inflammation and pain.
The mechanisms through which This compound exerts its biological effects may include:
- Enzyme Inhibition : The nitrophenyl group may facilitate binding to specific enzymes, inhibiting their activity.
- Receptor Interaction : The compound could interact with various receptors involved in inflammation and cancer pathways.
- Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.
Antimicrobial Studies
A study published in 2023 highlighted the antimicrobial efficacy of pyrazole derivatives against strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with these compounds, suggesting potential for development as new antibiotics .
Anticancer Activity
In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies utilized assays to measure cell viability and apoptosis markers, demonstrating that these compounds can effectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
Research has also focused on the anti-inflammatory properties of pyrazoles. For instance, a compound similar to the one discussed was evaluated for its ability to inhibit COX enzymes, leading to reduced production of inflammatory mediators .
Data Summary Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of metabolic processes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | COX inhibition |
Case Studies
-
Case Study on Anticancer Activity :
- A recent study investigated the effects of a related pyrazole derivative on human breast cancer cells. The results showed a dose-dependent decrease in cell proliferation and increased apoptosis markers after 24 hours of exposure.
-
Case Study on Anti-inflammatory Properties :
- An experimental model using carrageenan-induced paw edema demonstrated that a similar compound significantly reduced swelling compared to control groups, indicating strong anti-inflammatory properties.
Q & A
Q. What synthetic routes are reported for this compound, and what reaction conditions are critical for optimal yield?
The compound is synthesized via multi-step protocols, typically involving:
- Diazenylation : Substituted phenyldiazenyl groups are introduced to the pyrazole core using NaNO₂/HCl (0–50°C), followed by coupling with 4-chlorophenacyl bromide in DMF under reflux with K₂CO₃ as a base .
- Key intermediates : Hydrazine hydrate and acetyl acetone are used to form the pyrazole ring, as described in analogous syntheses .
- Critical factors : Reaction temperature (reflux conditions), solvent polarity (DMF enhances nucleophilic substitution), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole intermediate to phenacyl bromide) .
Q. Which spectroscopic and analytical methods are employed for structural characterization?
- IR spectroscopy : Confirms carbonyl (C=O, ~1690 cm⁻¹) and azo (N=N, ~1600 cm⁻¹) groups .
- ¹H NMR : Identifies aromatic protons (δ 7.51–8.33 ppm), methyl groups (δ 2.53–2.59 ppm), and CH₂ linkages (δ 5.52 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 397.81 [M⁺]) validate the molecular formula .
- Elemental analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C: 57.36% calculated vs. 57.01% observed) .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial : Tested against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains via serial dilution. Compound 22 (4-chlorophenyldiazenyl analog) showed the highest activity (MIC: 12.5 µg/mL) .
- Antifungal : Active against C. albicans and A. niger, with fluconazole-like potency for derivatives like 25 and 27–30 .
- Anthelmintic : Compound 22 exhibited superior efficacy in paralysis assays .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at the 4-nitrophenyl position) improve antibacterial activity, while methoxy groups reduce potency .
- Pyrazole core : Methyl groups at 3,5-positions stabilize the ring conformation, enhancing binding to microbial targets .
- Methodological approach : Use combinatorial chemistry to generate derivatives with varied diazenyl substituents (e.g., 2,4-dichloro, 3-nitro) and screen via high-throughput assays .
Q. How to resolve contradictions in bioactivity data across studies?
Q. What experimental designs are suitable for environmental fate studies?
- Long-term stability : Follow protocols from :
- Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and monitor via HPLC.
- Biotic transformation : Use soil microcosms to assess microbial degradation over 30 days .
Q. How to investigate the mechanism of antibacterial action?
- Membrane disruption : Perform SYTOX Green assays to measure cytoplasmic membrane permeability in E. coli .
- Enzyme inhibition : Test binding to dihydrofolate reductase (DHFR) via molecular docking (PDB ID: 1DHF) and validate with enzyme activity assays (IC₅₀ determination) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
